molecular formula C17H29NO B5122575 N-butyl-6-(3-methylphenoxy)hexan-1-amine

N-butyl-6-(3-methylphenoxy)hexan-1-amine

Cat. No.: B5122575
M. Wt: 263.4 g/mol
InChI Key: DQRWNPSJNJLGJE-UHFFFAOYSA-N
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Description

N-Butyl-6-(3-methylphenoxy)hexan-1-amine is a secondary amine characterized by a hexan-1-amine backbone substituted with a butyl group at the nitrogen atom and a 3-methylphenoxy group at the sixth carbon.

Properties

IUPAC Name

N-butyl-6-(3-methylphenoxy)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-3-4-12-18-13-7-5-6-8-14-19-17-11-9-10-16(2)15-17/h9-11,15,18H,3-8,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRWNPSJNJLGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(3-methylphenoxy)hexan-1-amine typically involves a multi-step process:

    Formation of the Hexane Chain: The initial step involves the preparation of the hexane chain with the desired substituents. This can be achieved through a series of alkylation and substitution reactions.

    Introduction of the Phenoxy Group: The 3-methylphenoxy group is introduced via an etherification reaction, where a phenol derivative reacts with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(3-methylphenoxy)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-butyl-6-(3-methylphenoxy)hexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions due to its amine group.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-6-(3-methylphenoxy)hexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The phenoxy group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Phenoxy-Substituted Derivatives

  • N-Butyl-6-(2,4-dimethylphenoxy)hexan-1-amine (): Substituent: 2,4-dimethylphenoxy group. Its molecular weight (C₁₈H₃₁NO) is slightly higher than the target compound (C₁₇H₂₉NO). Key Data: Canonical SMILES: CCCCNCCCCCCOC1=C(C=C(C=C1)C)C .
  • N-Butyl-6-(4-chlorophenoxy)hexan-1-amine (CAS 5564-49-8, ): Substituent: 4-chlorophenoxy group. This contrasts with the electron-donating methyl group in the target compound, which may stabilize aromatic interactions .
  • XOB (N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine) (): Substituent: Bromo and methoxy groups on the phenethyl moiety. Impact: Demonstrated dual antagonism of 5-HT₂A receptors and voltage-gated sodium channels (VGSCs). The extended alkyl chain and aromatic substituents enhance lipid solubility and receptor binding affinity compared to simpler phenoxy derivatives .

Alkylamine Backbone Variations

  • N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (): Substituent: Benzyl group instead of butyl. This contrasts with the flexible butyl chain in the target compound .
  • 6-[2-(Fluoromethyl)morpholino]hexan-1-amine (): Substituent: Fluoromethyl-morpholino group. Impact: The morpholino ring and fluorine atom improve metabolic stability and bioavailability, as seen in pseudo-irreversible enzyme inhibitors. This highlights the role of heterocyclic substituents in pharmacological applications .

Physicochemical Properties

Table 1: Comparative Thermophysical and Solubility Data

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Dielectric Constant (ε) Reference
N-Butyl-6-(3-methylphenoxy)hexan-1-amine* 267.43 Moderate (inferred) ~5–7 (amide-amine mix)
N-Butyl-6-(2,4-dimethylphenoxy)hexan-1-amine 281.45 Low (steric hindrance)
Hexan-1-amine (baseline) 101.19 High 4.3
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine 385.95 Low (aromatic hydrophobicity)

*Estimated based on analogs.

Key Observations:

  • Solubility: Bulky substituents (e.g., 2,4-dimethylphenoxy) reduce solubility in polar solvents like methanol or water, whereas simpler alkylamines (e.g., hexan-1-amine) exhibit higher solubility .
  • Dielectric Properties : Amine-amide mixtures (e.g., N-butyl derivatives) show intermediate dielectric constants (~5–7), suggesting moderate polarity suitable for organic synthesis or drug delivery .

Functional and Pharmacological Comparisons

Key Observations:

  • Receptor Binding : Substituents like bromine or methoxy groups (e.g., XOB) significantly enhance receptor affinity compared to methyl or chloro groups .

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